6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the class of halogenated heterocycles It is characterized by the presence of both bromine and iodine atoms attached to a pyrazolo[4,3-b]pyridine core
Scientific Research Applications
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in the study of biological systems and molecular interactions.
Safety and Hazards
Mechanism of Action
These compounds have been found to have potential applications in the treatment of various diseases, including central nervous system disorders, viral infections, inflammatory conditions, tumors, cardiovascular diseases, and bacterial infections . They have also been found to act as inhibitors of Janus kinase, cyclin-dependent kinase, phosphodiesterase I, and sphingosine-1-phosphate receptor 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves the halogenation of pyrazolo[4,3-b]pyridine derivatives. One common method includes the bromination and iodination of the pyrazolo[4,3-b]pyridine core using appropriate halogenating agents such as bromine and iodine in the presence of catalysts or under specific reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazolo[4,3-b]pyridine derivatives with different functional groups attached .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of diverse chemical entities and for studying structure-activity relationships in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKRPCLDVYDBLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718764 |
Source
|
Record name | 6-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305208-17-6 |
Source
|
Record name | 6-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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